7-Bromobicyclo[2.2.1]hepta-2,5-diene
Description
Properties
CAS No. |
52217-33-1 |
|---|---|
Molecular Formula |
C7H7Br |
Molecular Weight |
171.03 g/mol |
IUPAC Name |
7-bromobicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C7H7Br/c8-7-5-1-2-6(7)4-3-5/h1-7H |
InChI Key |
NGMRVQDSZACWFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C=CC1C2Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Parent Diene: Bicyclo[2.2.1]hepta-2,5-diene (nbd*)
The unsubstituted parent compound, bicyclo[2.2.1]hepta-2,5-diene (nbd*), is a foundational structure in asymmetric catalysis. Its rigid bicyclic framework and conjugated diene system make it an effective chiral ligand for transition metals like rhodium and palladium. For example, Hayashi et al. demonstrated its utility in enantioselective transformations, leveraging its stereochemical rigidity to control reaction outcomes .
Key Differences :
- Reactivity : Unlike the brominated derivative, the parent diene lacks electrophilic substituents, making it more suitable for π-coordination with metals.
- Applications : Primarily used in catalysis, whereas brominated analogs are geared toward synthetic intermediates.
2,5-Dibenzylbicyclo[2.2.1]hepta-2,5-diene
This derivative features benzyl groups at positions 2 and 5, enhancing steric bulk and electronic complexity. The (1R,4R)-stereoisomer has been synthesized via iterative cross-coupling strategies, showcasing its role in constructing chiral catalysts .
Comparison with 7-Bromo Derivative :
7-Oxabicyclo[2.2.1]hepta-2,5-diene
Replacing the C7 carbon with oxygen creates an oxygen-containing analog (C6H6O).
Key Contrast :
- Electronic Properties : Oxygen’s electronegativity alters electron distribution compared to bromine’s polarizable halogen nature.
Data Table: Structural and Functional Comparison
Q & A
Basic Research Questions
Q. How can 7-Bromobicyclo[2.2.1]hepta-2,5-diene be synthesized, and what purification methods are recommended?
- Methodological Answer : The compound is typically synthesized via bromination of the parent bicyclo[2.2.1]hepta-2,5-diene using N-bromosuccinimide (NBS) under radical initiation or electrophilic substitution conditions. Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradient) to separate brominated isomers, followed by recrystallization in non-polar solvents. Confirm purity via thin-layer chromatography (TLC) and gas chromatography–mass spectrometry (GC-MS) .
Q. What spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR : Use H and C NMR to identify the bromine-induced deshielding effects on adjacent protons (e.g., δ 5.5–6.5 ppm for olefinic protons) and carbons.
- IR : Detect C-Br stretching vibrations at ~550–650 cm.
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M] at m/z 189.09) and bromine isotope patterns (1:1 ratio for Br/Br) using high-resolution MS .
Q. How does the bicyclic framework influence the compound’s reactivity in substitution reactions?
- Methodological Answer : The strained bicyclo[2.2.1]heptane system enhances electrophilic substitution at the brominated position. For example, Suzuki-Miyaura coupling requires Pd catalysts (e.g., Pd(PPh)) and optimized base conditions (e.g., KCO in DMF) to maintain ring integrity. Monitor reaction progress via H NMR for real-time tracking of bromine displacement .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in regioselectivity data for Diels-Alder reactions involving this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict transition-state energies and regioselectivity. Compare computed activation barriers for endo vs. exo pathways with experimental yields. For conflicting data, re-evaluate solvent effects (e.g., toluene vs. THF) and steric parameters using molecular dynamics simulations .
Q. What strategies mitigate competing side reactions (e.g., dehydrohalogenation) during functionalization of this compound?
- Methodological Answer :
- Temperature Control : Limit dehydrohalogenation by conducting reactions below 40°C.
- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups).
- Catalyst Screening : Test Pd/NHC complexes for enhanced selectivity in cross-coupling reactions. Validate via GC-MS and F NMR (if fluorinated analogs are synthesized) .
Q. How can discrepancies in reported cytotoxicity data for brominated bicyclo derivatives be reconciled?
- Methodological Answer : Standardize assay conditions (e.g., MTT vs. resazurin assays) and cell lines (e.g., HeLa vs. HEK293). Perform dose-response curves (0.1–100 µM) with triplicate measurements. Use HPLC to confirm compound stability in cell culture media and rule out degradation artifacts .
Q. What advanced techniques assess the environmental persistence of this compound in indoor surfaces?
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